molecular formula C27H26N2O3S B281342 N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

カタログ番号 B281342
分子量: 458.6 g/mol
InChIキー: NGTGSXOFKPDSIU-GNVQSUKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as BON, is a small molecule inhibitor of the oncogenic protein, MDM2. It has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

科学的研究の応用

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has demonstrated efficacy in preclinical studies against a variety of cancer types, including leukemia, breast cancer, and lung cancer.

作用機序

MDM2 is an oncogenic protein that plays a critical role in the regulation of the p53 pathway. In normal cells, MDM2 binds to p53 and promotes its degradation, preventing the activation of the p53 pathway. However, in cancer cells, MDM2 is overexpressed and binds to p53, leading to its inactivation and allowing cancer cells to proliferate. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide inhibits the interaction between MDM2 and p53, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. It has also been shown to inhibit tumor growth and metastasis in preclinical studies. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has a low toxicity profile and has been well-tolerated in animal studies.

実験室実験の利点と制限

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has several advantages as a potential therapeutic agent for cancer treatment. It has a low toxicity profile and has been well-tolerated in animal studies. It has demonstrated efficacy against a variety of cancer types in preclinical studies. However, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is not fully understood, which may limit its potential as a therapeutic agent.

将来の方向性

There are several future directions for research on N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One potential direction is to further investigate the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide and its interaction with MDM2 and p53. This may lead to the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another potential direction is to investigate the efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. This may lead to the development of more effective combination therapies for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in humans, which may lead to its eventual approval as a therapeutic agent for cancer treatment.

合成法

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-butylaniline with 2-nitrobenzaldehyde, followed by reduction with iron powder and acetic acid. The resulting product is then reacted with 4-methylbenzenesulfonyl chloride to produce N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

特性

分子式

C27H26N2O3S

分子量

458.6 g/mol

IUPAC名

(NZ)-N-[3-(4-butylanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H26N2O3S/c1-3-4-7-20-12-14-21(15-13-20)28-26-18-25(23-8-5-6-9-24(23)27(26)30)29-33(31,32)22-16-10-19(2)11-17-22/h5-6,8-18,28H,3-4,7H2,1-2H3/b29-25-

InChIキー

NGTGSXOFKPDSIU-GNVQSUKOSA-N

異性体SMILES

CCCCC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O

SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O

正規SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。